agglomerin B
Description
Structure
3D Structure
Properties
CAS No. |
125620-71-5 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-[(Z)-dodec-5-enoyl]-4-hydroxy-5-methylidenefuran-2-one |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-8-9-10-11-12-14(18)15-16(19)13(2)21-17(15)20/h8-9,19H,2-7,10-12H2,1H3/b9-8- |
InChI Key |
YXRWDFHHUJKYQR-HJWRWDBZSA-N |
SMILES |
CCCCCCC=CCCCC(=O)C1=C(C(=C)OC1=O)O |
Isomeric SMILES |
CCCCCC/C=C\CCCC(=O)C1=C(C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCC=CCCCC(=O)C1=C(C(=C)OC1=O)O |
Synonyms |
agglomerin B |
Origin of Product |
United States |
Table of Compound Names
| Compound Name |
|---|
| Agglomerin A |
| Agglomerin B |
| Agglomerin C |
| Agglomerin D |
Structural Elucidation and Stereochemical Assignment of Agglomerin B
Agglomerin B belongs to the agglomerin family of antibiotics, which were first isolated from the bacterium Pantoea agglomerans (formerly Enterobacter agglomerans) in 1989. wikipedia.orgrsc.org The structures of the agglomerins, including this compound, were determined in 1990. nih.gov They are classified as linear tetronates, characterized by a tetronic acid ring with an attached acyl chain. wikipedia.orgresearchgate.net this compound is the second most abundant component of the isolated mixture, constituting about 30%. wikipedia.org Its formal chemical name is 3-dodec-5-enoyl-4-hydroxy-5-methylidene-furan-2-one. ebi.ac.uk The definitive structure was established through a combination of advanced analytical methods.
Biosynthetic Pathway Analysis of Agglomerin B
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The biosynthetic gene cluster (BGC) responsible for producing agglomerins was identified and characterized, providing a genetic blueprint for their formation. wikipedia.orgnih.gov The agg cluster from Pantoea agglomerans PB-6042 is approximately 12 kb in length and contains seven open reading frames that orchestrate the assembly of the agglomerin molecules. wikipedia.orgnih.gov The elucidation of the agglomerin A biosynthetic pathway in 2013 was a landmark achievement, offering the first complete model for the formation of a tetronic acid moiety. rsc.org
Genomic surveys have revealed that the agglomerin BGC is not exclusive to Pantoea. It is broadly distributed across distantly related bacterial genera, including those in the Vibrionaceae, Pectobacteriaceae, Yersiniaceae, Morganellaceae, and Hafniaceae families, suggesting instances of horizontal gene transfer. nih.govnih.gov This cluster directs the synthesis of the four primary agglomerin variants (A, B, C, and D), which differ only in the length and saturation of their acyl side chains. wikipedia.orgnih.gov
Table 1: Characteristics of the Agglomerin Biosynthetic Gene Cluster
| Characteristic | Description | Source(s) |
| Producing Organism | Pantoea agglomerans PB-6042 | rsc.orgnih.gov |
| Cluster Name | agg | rsc.org |
| Size | 12 kb | wikipedia.org |
| Number of ORFs | 7 | wikipedia.org |
| Products | Agglomerins A, B, C, and D | nih.gov |
| Distribution | Found in Pantoea and other genera such as Vibrionaceae and Yersiniaceae. | nih.govnih.gov |
Enzymatic Steps and Proposed Mechanism of Tetronate Ring Formation (e.g., Agg1, Agg2, Agg3, Agg4, Agg5)
The formation of the agglomerin core structure is a multi-step enzymatic process. The pathway begins with the incorporation of a C3 unit derived from the glycolytic intermediate D-1,3-bisphosphoglycerate. wikipedia.orgrsc.org This precursor is activated by the concerted action of two key enzymes: Agg2, a glyceryl-S-ACP synthase, and Agg3, a dedicated acyl-carrier protein (ACP). wikipedia.orgrsc.org Agg2 catalyzes the formation of glyceryl-S-Agg3, preparing the C3 unit for condensation. rsc.org
The central cyclization step is mediated by Agg1, a ketoacyl-ACP synthase (FabH-like) enzyme. wikipedia.orgrsc.org Agg1 facilitates the fusion of the activated three-carbon glyceryl unit with a 3-oxoacyl-CoA thioester, which serves as the linear acyl chain precursor derived from fatty acid metabolism. wikipedia.orgrsc.org This reaction forms the nascent tetronate ring. rsc.org
Following the ring formation, two tailoring enzymes, Agg4 and Agg5, complete the synthesis. Agg4, an acetyltransferase, acetylates the primary alcohol group of the tetronate intermediate. wikipedia.orgresearchgate.net Subsequently, Agg5, an α/β hydrolase superfamily protein, catalyzes an elimination reaction, removing acetate (B1210297) to generate the characteristic exocyclic double bond of the agglomerin scaffold. wikipedia.orgresearchgate.net This enzymatic cascade, particularly the conserved set of five core enzymes, is considered a general mechanism for the biosynthesis of many tetronate natural products. rsc.org
Table 2: Key Enzymes in Agglomerin Biosynthesis
| Gene | Protein | Function | Source(s) |
| agg1 | Ketoacyl-ACP synthase (FabH-like) | Fuses the glyceryl-S-Agg3 and the acyl-CoA precursor to form the tetronate ring. | wikipedia.orgrsc.org |
| agg2 | Glyceryl-S-ACP synthase | Activates the C3 precursor (1,3-bisphosphoglycerate) by loading it onto Agg3. | wikipedia.orgrsc.org |
| agg3 | Acyl-carrier protein (ACP) | Carries the activated C3 glyceryl unit to the Agg1 synthase. | wikipedia.orgrsc.org |
| agg4 | Acetyltransferase | Catalyzes the O-acetylation of the hydroxyl group on the immature tetronate ring. | wikipedia.orgresearchgate.net |
| agg5 | α/β hydrolase | Catalyzes the elimination of acetate to form the final exocyclic double bond. | wikipedia.orgresearchgate.net |
Precursor Incorporation and Diversification of Acyl Chains
The structural diversity among the agglomerin family (A, B, C, and D) arises from the variation in the acyl chain attached to the tetronate ring. wikipedia.orgrsc.org These acyl chains are not built by a polyketide synthase (PKS) assembly line but are instead recruited from the organism's primary fatty acid metabolism in the form of 3-oxoacyl-CoA thioesters. wikipedia.orgrsc.org The ketoacyl-ACP synthase Agg1 exhibits a degree of substrate flexibility, allowing it to accept and incorporate different acyl-CoA molecules. rsc.org This promiscuity results in the production of a suite of agglomerin analogs, with Agglomerin A being the major component (38%), followed by B (30%), C (24%), and D (8%). wikipedia.org The core C3 unit that forms the tetronate ring is consistently derived from D-1,3-bisphosphoglycerate from glycolysis. wikipedia.org
Genetic Engineering Approaches for Pathway Elucidation and Analog Generation
Genetic engineering has been instrumental in deciphering the agglomerin biosynthetic pathway. rsc.orgnih.gov A key strategy involved the heterologous expression of the core agg enzymes in a host organism like Escherichia coli. rsc.org By expressing the five genes corresponding to Agg1-Agg5 and performing subsequent in vitro assays with the purified enzymes, researchers were able to reconstitute each step of the agglomerin A synthesis pathway. rsc.org This approach provided definitive proof of the function of each enzyme and confirmed the proposed biosynthetic model. rsc.org
Furthermore, gene deletion or knockout studies in related tetronate pathways have proven effective for functional confirmation of biosynthetic genes. nih.gov Such techniques, where specific genes are inactivated, allow researchers to observe the resulting metabolic changes and isolate pathway intermediates, thereby clarifying the role of the disabled gene. nih.gov These genetic manipulation strategies not only enable detailed pathway elucidation but also open avenues for engineered biosynthesis. nih.gov By modifying the biosynthetic machinery or introducing genes from other pathways, it is possible to generate novel agglomerin analogs with potentially improved or different biological activities. nih.govnih.gov
Total Synthesis and Semisynthetic Approaches to Agglomerin B and Its Analogues
Synthetic Strategies for the Tetronate Core
The construction of the tetronate ring is a critical step in the total synthesis of agglomerins. Various synthetic strategies have been developed to access this key structural motif.
One prominent approach involves a Wittig-type cyclization. For instance, Schobert's group utilized a triphenylphosphoranylidene/glycerate Wittig cyclization to form the tetronate ring, which was then followed by a DCC-mediated 3-acylation to introduce the acyl side chain, a method based on Yoshii's protocol. e-bookshelf.dewiley-vch.de
Another effective strategy is the palladium-catalyzed acylation of a stannyl (B1234572) tetronate. Ley and coworkers demonstrated this method for the synthesis of agglomerin A, where an O-methyl-3-(tri-n-butylstannyl)tetronate was acylated using an acid chloride in the presence of a palladium catalyst. cam.ac.uk This approach allows for the direct installation of the acyl group onto the pre-formed tetronate core.
The biosynthesis of the tetronate moiety in agglomerins involves the combination of a polyketide unit and a glycerol-derived 3-carbon unit bound to an acyl carrier protein (ACP). e-bookshelf.dersc.org This biosynthetic pathway provides inspiration for biomimetic synthetic approaches. The formation of the exocyclic double bond at the C5-position of the tetronate ring is a key feature of agglomerins. rsc.org In the biosynthesis of agglomerin A, this is achieved through a two-step sequence involving O-acetylation of an intermediate by an acetyltransferase (Agg4), followed by the elimination of acetic acid catalyzed by a hydrolase (Agg5). researchgate.net
Stereocontrolled Synthesis of Agglomerin B
While the core structure of this compound is achiral, the introduction of stereocenters in its analogues or during the synthesis of more complex tetronate-containing natural products requires stereocontrolled methods. Research in the broader field of tetronate synthesis provides insights into achieving stereocontrol. For instance, in the synthesis of other complex natural products containing 1,3-diol motifs, enantioselective deprotonation and lithiation-borylation sequences have been employed to control stereochemistry. bris.ac.uk
Metathesis reactions have also been utilized as a powerful tool in the stereocontrolled synthesis of various heterocyclic compounds. u-szeged.hu These methods, while not directly reported for this compound itself, represent the state-of-the-art in controlling stereochemistry in complex molecule synthesis and could be applicable to the synthesis of chiral analogues of this compound.
Semisynthetic Modifications and Derivatization Methodologies
Semisynthetic approaches to agglomerin analogues often focus on modifying the acyl side chain to explore structure-activity relationships. The natural mixture of agglomerins A, B, C, and D, which differ in their acyl chains, suggests that this part of the molecule is a viable point for modification. wikipedia.org
Derivatization can be achieved by modifying the naturally produced agglomerin core. For example, enzymatic deacylation of related lipopeptide antibiotics has been used to generate a peptide core that can then be re-acylated with different fatty acids. nih.gov A similar strategy could potentially be applied to agglomerins, where the acyl chain is cleaved and replaced with various synthetic acyl groups.
Furthermore, the chemical reactivity of the tetronate core itself can be exploited for derivatization. The enolic hydroxyl group and the exocyclic double bond present opportunities for chemical modification to create novel analogues. semanticscholar.org
Biological Activity and Mechanistic Investigations
Spectrum of Antimicrobial Activity
Agglomerin B, along with other members of the agglomerin family, exhibits a notable spectrum of antimicrobial activity. It is primarily active against a wide variety of anaerobic bacteria, including both Gram-positive and Gram-negative species. nih.govnih.govfrontiersin.orgjst.go.jpnih.gov In contrast, its activity against aerobic bacteria is considered weak. wikipedia.orgnih.govjst.go.jp The minimum inhibitory concentrations (MICs) for agglomerins against anaerobic bacteria typically range from 0.78 to 12.5 μg/mL, while for the limited number of susceptible aerobic bacteria, the MICs are higher, ranging from 6.25 to 25 μg/mL. rsc.org
| Bacterial Type | Activity Level | MIC Range (μg/mL) |
|---|---|---|
| Anaerobic Bacteria | Active | 0.78 - 12.5 |
| Aerobic Bacteria | Weak | 6.25 - 25 |
Cellular and Biochemical Targets
The precise molecular targets of this compound are not yet fully elucidated, but research into related compounds and the general class of tetronate antibiotics provides some insights into its potential mechanisms of action.
Enzyme Inhibition and Activation Profiles
While specific enzyme inhibition data for this compound is limited, other tetronate antibiotics have been shown to inhibit various enzymes. For instance, the related compound RK-682 is known to be an inhibitor of HIV-protease. rsc.org Another tetronate, chlorothricin, inhibits pyruvate (B1213749) carboxylase, an enzyme involved in anaplerotic pathways. rsc.org The structural similarities suggest that this compound might also function by inhibiting key cellular enzymes. The mechanism of such inhibition is often non-competitive, where the inhibitor binds to an allosteric site on the enzyme, changing its conformation and preventing the substrate from binding effectively. nih.govbioninja.com.au
Interaction with Cellular Pathways and Processes
The antimicrobial activity of this compound is a clear indication of its interference with essential cellular pathways in susceptible bacteria. While the specific pathways affected by this compound have not been definitively identified, the activity of other tetronate antibiotics offers potential clues. For example, andrimid, another antibiotic produced by Pantoea, inhibits acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. nih.gov Given that the agglomerins have acyl chains derived from fatty acid metabolism, it is plausible that they could interfere with this pathway. rsc.org Furthermore, some tetronates have been shown to induce apoptosis and affect cellular signaling pathways, such as the TGF-β1/Smad2/3 signaling pathway. researchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of the agglomerins is intrinsically linked to their chemical structure. Variations in both the acyl chain and the core tetronate ring have been shown to influence their potency.
Influence of Acyl Chain Variation on Biological Potency
The different members of the agglomerin family, including this compound, are distinguished by the structure of the acyl chain attached to the tetronate ring. wikipedia.orgfrontiersin.orgnih.gov This variation in the hydrocarbon chain is a key determinant of their biological activity. nih.gov While detailed SAR studies specifically for this compound are not extensively documented in the available literature, the existence of multiple natural analogs with differing acyl chains suggests that the length and saturation of this chain play a crucial role in the potency and spectrum of their antimicrobial effects. wikipedia.orgjst.go.jp
| Compound | Acyl Chain Characteristics | Impact on Biological Potency |
|---|---|---|
| Agglomerin A | C10 (decanoyl) | The specific length and structure of the acyl chain are critical for the degree of antimicrobial activity against anaerobic bacteria. |
| This compound | C12 (dodecenoyl) | |
| Agglomerin C | C12 (dodecanoyl) | |
| Agglomerin D | C14 (tetradecanoyl) |
Role of the Tetronate Chromophore
The tetronate ring is the common chromophore among all agglomerins and is essential for their biological activity. nih.gov This 4-hydroxy-5-methylidenefuran-2(5H)-one moiety is a recurring structural motif in a wide range of bioactive natural products. wikipedia.orgresearchgate.net The exocyclic double bond on the tetronate ring is a characteristic feature of the agglomerins. rsc.org It has been proposed that this reactive group could be involved in covalent interactions with biological targets. researchgate.net The enone moiety within the tetronate structure is considered absolutely essential for the potent antibiotic activity of related spirotetronates, suggesting a similar critical role for this feature in the linear tetronates like this compound. rsc.org
Comparative Biological Activities with Related Tetronate Natural Products
This compound belongs to the linear tetronate class of natural products. rsc.org Its biological activity, primarily against anaerobic bacteria, can be contextualized by comparing it with other tetronates that possess different structural features and, consequently, different biological profiles. nih.govwikipedia.org
The agglomerin family exhibits moderate activity against both Gram-positive and Gram-negative anaerobic bacteria, with only weak activity against aerobic bacteria. nih.govwikipedia.org This contrasts with other tetronates that have a broader or different spectrum of activity.
Linear Tetronates:
RK-682: Isolated from Streptomyces sp., RK-682 is structurally very similar to the agglomerins. rsc.org However, its reported biological activities are quite different. It is a known inhibitor of several enzymes, including HIV-1 protease (IC50 of 84 μM), heparanase (IC50 of 17 μM), and various tyrosine phosphatases like CD45 and VHR, with IC50 values as low as 1 μM. rsc.org This anti-phosphatase activity contributes to its observed anti-tumor effects. rsc.org
Acaterins: Produced by Pseudomonas sp., acaterins are also closely related to agglomerins, with structural differences found in the length of the α-acyl side chain. rsc.org
Tetronomycin: This polyether tetronate is active against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.netjst.go.jp
Spirotetronates: This class features a more complex, cyclized structure.
Abyssomicin C: This small spirotetronate is active against Gram-positive bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. rsc.org Its mechanism relies on the presence of an enone moiety, and maintaining conformational rigidity is crucial for its antibiotic effect. rsc.org
Kijanimicin: A medium-sized spirotetronate, kijanimicin shows strong antibacterial activity against Propionibacterium acnes (MIC 0.86 μg/mL) and Bacillus subtilis (MIC <0.13 μg/mL). rsc.org It also possesses anti-tumor and anti-malarial properties. rsc.org
Chlorothricin: This is another medium-sized spirotetronate antibiotic. Its dechlorinated analogue, des-chlorothricin, is also bioactive. rsc.org The related compounds PA-46101 A and B show potent activity against Gram-positive anaerobic bacteria, with MICs ranging from 0.05 to 12.5 μg/mL. rsc.org
The comparison reveals that while this compound's activity is concentrated on anaerobic bacteria, other members of the tetronate family have evolved to target a wide array of biological processes, including aerobic bacteria, fungi, viruses, and cancer cell pathways through enzyme inhibition.
Table of Comparative Biological Activities
Table of Mentioned Compounds
Advanced Analytical Methodologies for Agglomerin B Research
Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, GC)
The isolation and purification of agglomerin B from a complex mixture, such as a bacterial culture broth, is a critical first step in its characterization. nih.gov Chromatography is a laboratory technique used to separate mixtures into their individual components based on the differential partitioning of the components between a mobile phase and a stationary phase. jackwestin.comorganomation.comiipseries.org
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification of compounds like this compound. nih.goviipseries.org This method uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. gentechscientific.combrewerscience.com The separation is achieved based on the components' varying affinities for the stationary phase; compounds that interact more strongly with the stationary phase will move through the column more slowly. jackwestin.com In the initial isolation of the agglomerin family of antibiotics, HPLC was a key technology used to obtain the purified compounds. nih.gov A high-pressure pump is used to force the solvent through the column, which allows for the use of very small particles in the stationary phase, resulting in high-resolution separations. jackwestin.com
Gas Chromatography (GC) is another powerful separation technique, but its application is limited to volatile or semi-volatile compounds. iipseries.orggentechscientific.com In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized sample through the column. brewerscience.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. jackwestin.com For a non-volatile compound like this compound, its use would require a chemical modification step known as derivatization to increase its volatility. organomation.com
Below is a table representing a typical setup for the purification of a small organic molecule like this compound using Reverse-Phase HPLC.
| Parameter | Description | Purpose in Research |
| Technique | High-Performance Liquid Chromatography (HPLC) | Purification and isolation of the target compound from a mixture. iipseries.org |
| Mode | Reverse-Phase | Separates molecules based on hydrophobicity; suitable for many organic molecules. explorationpub.com |
| Stationary Phase | C18 (Octadecylsilane) Column | A common non-polar stationary phase that retains hydrophobic compounds. chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water Gradient | A mixture of solvents with changing composition over time to effectively elute compounds with varying polarities. qmul.ac.uk |
| Detector | UV-Vis Detector | Monitors the column effluent for compounds that absorb UV light. Agglomerins exhibit characteristic UV maxima at 248 and 298 nm. nih.gov |
Advanced Spectrometric Techniques for Quantitative and Qualitative Analysis (e.g., high-field NMR, mass spectrometry)
Once purified, spectrometric techniques are employed to determine the exact structure and mass of the compound.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound with high precision, which allows for the deduction of its molecular formula. nih.gov In the foundational research on agglomerins, mass spectrometry was used to establish the molecular formula of this compound as C₁₇H₂₃O₄Na. nih.gov Advanced techniques like high-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, further confirming the elemental composition. fda.gov Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of LC with the detection capabilities of MS, and are invaluable tools in modern analytical chemistry. qmul.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the detailed covalent structure of an organic molecule. oxinst.comlibretexts.org High-field NMR provides greater resolution and sensitivity, which is crucial for analyzing complex structures. nih.gov The technique is based on the magnetic properties of atomic nuclei. libretexts.org By analyzing various NMR experiments (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR), researchers can piece together the carbon-hydrogen framework of a molecule, identify functional groups, and determine the connectivity of atoms. This allows for the unambiguous determination of the chemical structure of a compound like this compound. oxinst.comnih.gov
The initial characterization of the agglomerin family provided key spectrometric data, as summarized in the table below.
| Analyte | Molecular Formula | Spectrometric Data (UV Maxima) | Analytical Technique |
| Agglomerin A | C₁₅H₂₁O₄Na | 248 nm, 298 nm | Mass Spectrometry, UV Spectroscopy nih.gov |
| This compound | C₁₇H₂₃O₄Na | 248 nm, 298 nm | Mass Spectrometry, UV Spectroscopy nih.gov |
| Agglomerin C | C₁₇H₂₅O₄Na | 248 nm, 298 nm | Mass Spectrometry, UV Spectroscopy nih.gov |
| Agglomerin D | C₁₉H₂₇O₄Na | 248 nm, 298 nm | Mass Spectrometry, UV Spectroscopy nih.gov |
Bioanalytical Method Development for In Vitro and Preclinical In Vivo Studies
To evaluate the biological activity and pharmacokinetic properties of this compound, robust bioanalytical methods are required. jgtps.comresearchgate.net These methods are developed to accurately quantify the compound in biological samples such as plasma, serum, or cell culture media, which is essential for both in vitro experiments and preclinical in vivo studies. creative-biolabs.comsfda.gov.sa
The development of a bioanalytical method is a detailed process that involves sample preparation, analysis, and rigorous validation. jgtps.comresearchgate.net A common approach for quantifying a small molecule like this compound in a biological matrix is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the drug and its metabolites. researchgate.net
Sample preparation is a critical step to remove interfering substances from the biological matrix. researchgate.net Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are used to isolate the analyte of interest before it is injected into the LC-MS/MS system. researchgate.net
Method validation ensures that the analytical procedure is reliable and reproducible for its intended use. jgtps.com Regulatory guidelines outline specific parameters that must be tested. impactfactor.org This process demonstrates that the method can be trusted to generate the data needed to support preclinical and clinical studies. researchgate.net
The table below outlines the essential parameters for validating a bioanalytical method intended for preclinical research.
| Validation Parameter | Description | Importance in Preclinical Research |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jgtps.com | Ensures that measurements are of this compound only, without interference from endogenous matrix components or metabolites. |
| Accuracy | The closeness of the measured value to the true value. jgtps.com | Guarantees that the determined concentrations in preclinical samples are correct, which is vital for pharmacokinetic calculations. creative-biolabs.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. jgtps.com | Demonstrates the reproducibility of the method, ensuring consistent results over the course of a study. |
| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. jgtps.com | Assesses the consistency and effectiveness of the sample preparation process. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. jgtps.com | Confirms that this compound does not degrade during sample collection, storage, and analysis, which would lead to inaccurate results. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. jgtps.com | Defines the lower boundary of the assay, which must be sensitive enough to measure concentrations expected in preclinical studies. |
Evolutionary and Ecological Significance
Distribution of Agglomerin Biosynthetic Gene Clusters Across Microorganisms
The agglomerins, a group of tetronate antibiotics, were initially discovered and isolated from Pantoea agglomerans (formerly Enterobacter agglomerans) strain PB-6042, which was found in a river water sample in Japan. wikipedia.orgnih.govrsc.orgnih.govfrontiersin.org This discovery originally linked the production of these compounds to the genus Pantoea. The four primary agglomerins (A, B, C, and D) are all synthesized by the same seven-gene biosynthetic gene cluster (BGC) and vary only in the structure of the acyl chain attached to the tetronate ring. nih.govfrontiersin.org
However, subsequent genomic surveys have revealed a surprising and skewed distribution of the agglomerin BGC. While first identified in Pantoea, homologs of the agglomerin cluster are exceedingly rare in this genus, with one study identifying it in only a single Pantoea strain out of over 2,500 genomes analyzed. nih.gov In stark contrast, the same study found that the agglomerin BGC is significantly more prevalent in the genus Dickeya, a group of plant-pathogenic bacteria. nih.govfrontiersin.org Homologs of the agglomerin cluster were identified in 178 strains belonging to the genus Dickeya. frontiersin.org This finding suggests that while Pantoea was the source of the initial discovery, Dickeya may be a more common producer of agglomerins. nih.govfrontiersin.org The broad distribution of the agglomerin BGC extends to other distantly related genera within families such as Pectobacteriaceae, Yersiniaceae, Vibrionaceae, Morganellaceae, and Hafniaceae, indicating a wider dissemination than previously thought. nih.govresearchgate.net
| Genus | Number of Strains with Agglomerin BGC | Total Genomes Surveyed | Percentage of Strains with BGC (%) |
| Dickeya | 178 | 516 | 34.496 |
| Pantoea | 1 | 2,527 | 0.040 |
This table is based on data from a survey of public databases and illustrates the known distribution of the agglomerin biosynthetic gene cluster across representative genera. nih.gov
Horizontal Gene Transfer and Evolutionary Dynamics of Tetronate BGCs
The scattered and wide distribution of biosynthetic gene clusters (BGCs) for secondary metabolites, including the agglomerin BGC, across different and often distantly related bacterial genera strongly points towards horizontal gene transfer (HGT) as a key driver of their evolution. frontiersin.orgresearchgate.netfrontiersin.org This mode of evolution is common for secondary metabolite BGCs, which are often not essential for primary growth but can provide a competitive advantage in specific ecological niches. frontiersin.orgfrontiersin.org
Several lines of evidence support the role of HGT in the dissemination of tetronate BGCs:
Phylogenetic Incongruence : The evolutionary history of the genes within the BGC often does not match the evolutionary history of the organisms that host them. For instance, in the case of abyssomicins, another family of tetronate antibiotics, the phylogenetic tree of a key enzyme (Diels–Alderase) does not align with the species tree, suggesting the BGC was acquired independently rather than through vertical descent. frontiersin.orgbiorxiv.org
Association with Mobile Genetic Elements : BGCs are frequently located near mobile genetic elements like transposases and are sometimes found within genomic islands. biorxiv.orgishs.org These elements facilitate the movement of DNA segments between different genomes. For example, remnants of transposable elements have been found flanking the BGCs for other antibiotics produced by Pantoea, such as pantocin B. ishs.orgresearchgate.net
Variations in GC Content : The GC content (the percentage of guanine (B1146940) and cytosine bases) of a BGC can sometimes differ significantly from the average GC content of the host genome, suggesting the cluster originated in a different organism. ishs.orgresearchgate.net
The evolutionary dynamics of these BGCs are complex, involving not just HGT but also gene duplication and rearrangement events. biorxiv.org This results in a mosaic distribution where BGCs are present in some species within a genus but absent in others, and the gene arrangement (synteny) within the clusters can vary. frontiersin.org The acquisition of BGCs through HGT allows microorganisms to rapidly gain new capabilities, such as the production of antibiotics, which can be crucial for adapting to new environments or outcompeting other microbes. frontiersin.orgfrontiersin.org
Ecological Role of Agglomerin B in Microbial Interactions
The primary ecological role of this compound, like its fellow agglomerins, is rooted in its antibiotic activity. wikipedia.orgnih.gov Agglomerins exhibit moderate to potent activity against a wide range of anaerobic bacteria, while showing weaker activity against aerobic Gram-positive bacteria. wikipedia.orgnih.govnih.govfrontiersin.org This targeted spectrum of activity suggests that agglomerins function as a tool for microbial competition, allowing the producing organism, such as Pantoea agglomerans or Dickeya species, to inhibit the growth of rival microbes in its environment. nih.govfrontiersin.org
Microorganisms in complex environments like soil and water are in constant competition for resources and space. nih.govresearchgate.netnih.gov The production of secondary metabolites like antibiotics is a key strategy used in this chemical warfare. frontiersin.orgnih.gov By releasing agglomerins, the producer can create a zone of inhibition around itself, securing its niche. micropublication.org Pantoea agglomerans is known to inhabit diverse environments, including plants, water, and soil, where it interacts with a vast array of other microorganisms. researchgate.net The production of various antimicrobial compounds, including agglomerins and others like pantocins, is a significant factor in its ability to colonize these habitats and act as a biocontrol agent against plant pathogens. frontiersin.orgresearchgate.netmicropublication.org
Potential Research Applications and Future Perspectives
Agglomerin B as a Chemical Probe for Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems, helping to validate molecular targets and clarify their roles in disease. thermofisher.comyoutube.comnih.gov this compound and other tetronates hold potential for use as chemical probes due to their defined structures and bioactivities. rsc.orgresearchgate.net By interacting with specific cellular components, these compounds can help researchers elucidate complex biological pathways at a molecular level. eddc.sg
The utility of a chemical probe hinges on a well-understood mechanism of action. thermofisher.com While the precise molecular target of this compound has not been fully elucidated, related tetronate antibiotics have been shown to act on specific enzymes. For instance, the spirotetronate abyssomicin C inhibits 4-amino-4-deoxychorismate synthase (PabB), an enzyme crucial for folate biosynthesis in bacteria. wikipedia.org This precedent suggests that this compound likely also acts on a specific, yet-to-be-identified bacterial target. Identifying this target is a critical step toward establishing this compound as a high-quality chemical probe. Once its target is known, this compound could be used to investigate the physiological consequences of inhibiting that specific pathway, offering insights into bacterial metabolism, survival, and pathogenesis. thermofisher.comnih.gov
Lead Compound Identification for Novel Therapeutic Agents (e.g., new antibacterial research)
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. mdpi.comnih.gov Natural products are a historically rich source of such agents. wikipedia.org this compound, first isolated from Pantoea agglomerans (formerly Enterobacter agglomerans), presents a promising scaffold for the development of new drugs. rsc.orgnih.gov
Agglomerins exhibit notable antibiotic activity, particularly against a wide range of anaerobic bacteria, and show weaker activity against some aerobic Gram-positive bacteria in vitro. wikipedia.orgnih.govnih.gov This spectrum of activity suggests a potential mechanism distinct from many broad-spectrum antibiotics currently in use. libretexts.org Its efficacy against anaerobes makes it a person of interest for infections involving these types of bacteria. The development of new drugs often begins with a "lead compound"—a molecule with promising activity that can be chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov this compound serves as an excellent candidate for such a role in antibacterial drug discovery programs.
Table 1: Reported Antibacterial Activity of Agglomerins
| Target Bacteria Type | Activity Level | Reference(s) |
| Anaerobic Bacteria | Active | wikipedia.orgnih.govnih.gov |
| Aerobic Gram-positive Bacteria | Weakly Active | wikipedia.orgnih.gov |
| Aerobic Gram-negative Bacteria | Not specified/presumed low | wikipedia.orgnih.gov |
Biotechnological Production and Optimization Strategies
This compound is a secondary metabolite produced via fermentation of the bacterium Pantoea agglomerans. wikipedia.org Understanding its biosynthetic pathway is fundamental to optimizing its production through biotechnological methods. nih.gov Research has successfully identified the 12-kb biosynthetic gene cluster responsible for producing the agglomerin family of compounds. wikipedia.org This cluster encodes seven open reading frames, including key enzymes that assemble the molecule from precursors derived from primary metabolism. wikipedia.orgrsc.org
The core biosynthesis involves several key steps:
Precursor Formation : The glyceryl-S-ACP unit is formed from D-1,3-bisphosphoglycerate by the enzymes Agg2 and Agg3. wikipedia.org
Chain Assembly : A FabH-like ketosynthase, Agg1, joins the glyceryl-S-ACP with a 3-oxoacyl-CoA thioester from fatty acid metabolism. wikipedia.orgrsc.org
Exocyclic Bond Formation : The enzymes Agg4 (an acyltransferase) and Agg5 (a dehydratase) catalyze the formation of the characteristic exocyclic double bond on the tetronate ring. wikipedia.orgplos.org
This detailed genetic and enzymatic knowledge allows for several optimization strategies. frontiersin.org Overexpression of the entire gene cluster or specific rate-limiting enzymes in the native producer or a heterologous host like Escherichia coli could significantly increase yields. rsc.org In fact, researchers have successfully reconstituted the agglomerin A biosynthesis pathway in E. coli. rsc.org Furthermore, a study involving the fungus Aspergillus niger demonstrated that overexpressing a specific transcription factor (NRRL3_11029) led to the production of agglomerin, indicating a potential for production in eukaryotic systems. biorxiv.org Standard fermentation optimization techniques, such as modifying media composition, aeration, temperature, and pH using statistical methods like response surface methodology (RSM), could also be applied to enhance the production of this compound by P. agglomerans. frontiersin.orgbiotechnologia-journal.org
Unexplored Biological Activities and Mechanistic Gaps
A significant mechanistic gap in the current understanding of this compound is the lack of an identified specific molecular target for its antibacterial activity. While its general effect on anaerobic bacteria is known, the precise enzyme or cellular process it disrupts remains an open question. nih.gov Pinpointing this target is a high-priority research goal, as it would not only explain its antibiotic effect but also reveal potential new vulnerabilities in bacteria that could be exploited by other drugs.
Furthermore, natural products often possess multiple biological activities. rsc.org The research on this compound has primarily focused on its antibacterial properties. nih.govnih.gov It is plausible that it may have other, as-yet-unexplored bioactivities. For example, other members of the vast tetronate family exhibit anti-inflammatory, cytotoxic, or antifungal effects. rsc.org Similarly, the producing organism, P. agglomerans, is known to synthesize a wide array of other bioactive compounds, including phenazines and other antibiotics. researchgate.netresearchgate.net This suggests that a broader screening of this compound against different cell types (e.g., fungal, cancer) and in various bioassays (e.g., anti-inflammatory, antiviral) could uncover novel therapeutic applications.
Future Directions in Synthetic Biology and Natural Product Chemistry
The field of synthetic biology, which involves redesigning biological systems for new purposes, offers exciting future prospects for this compound research. biocompare.comnih.gov With the biosynthetic gene cluster fully identified, researchers can now employ synthetic biology tools to engineer novel agglomerin derivatives. wikipedia.orgrsc.org By swapping, modifying, or deleting specific genes within the cluster, it may be possible to alter the acyl side chain of the molecule, potentially creating analogs with an improved antibacterial spectrum, greater potency, or different biological activities entirely. researchgate.net This "pathway engineering" approach could generate a library of novel tetronates for drug screening. rsc.org
Cell-free biosynthesis systems represent another frontier, where the necessary enzymes for agglomerin production are used in vitro, allowing for precise control over the reaction and the use of unnatural precursors to generate novel structures. researchgate.net Furthermore, as cyanobacteria and other microorganisms are developed as sustainable production platforms, there is potential to transfer the agglomerin biosynthetic pathway into these hosts for eco-friendly and scalable production. mdpi.com Advances in machine learning and automation can accelerate these design-build-test-learn cycles, making the development of "designer" molecules more efficient. frontiersin.org The convergence of natural product chemistry, which can achieve the total synthesis of complex molecules like tetronates, with synthetic biology provides a powerful dual approach to exploring and exploiting the full potential of this compound and its derivatives. wikipedia.orgrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
